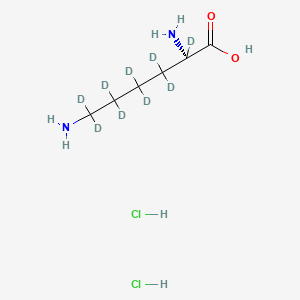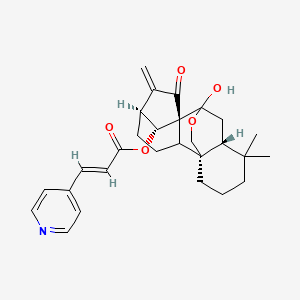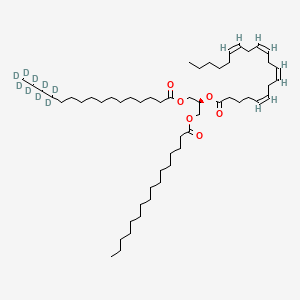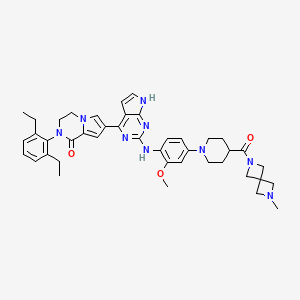
TTK inhibitor 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TTK inhibitor 3 is a small-molecule inhibitor targeting the threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (MPS1). TTK is a dual-specific protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. This compound has shown promise in preclinical and clinical studies for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment .
准备方法
合成路线和反应条件
TTK 抑制剂 3 的合成涉及几个关键步骤,包括酰胺和羧酰胺的形成、亲核取代和硼酸酯的制备。 例如,酰胺的形成可以通过在 0°C 下用 DIPEA 和 RCO2H 处理 3-碘-1H-吲唑-5-胺的 DMF 溶液,然后加入 TBTU 来实现 . 1-氟-4-碘苯的亲核取代涉及在 0°C 下使用 NaH 和 DMF,然后在 80-85°C 下加热 . 硼酸酯的制备通常涉及芳基碘化物或芳基溴化物、双 (频哪醇合) 二硼、KOAc 和 DMF 或 DMSO,在 85-100°C 下加热 .
工业生产方法
文献中没有广泛记录 TTK 抑制剂 3 的工业生产方法。 大规模合成的总体原则将涉及优化反应条件以提高产率和纯度,使用可扩展的试剂和溶剂,并采用有效的纯化技术,例如结晶或色谱法。
化学反应分析
反应类型
TTK 抑制剂 3 会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团替换一个官能团。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及氢化钠等亲核试剂 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生酮或醛,而还原可能会产生醇。 取代反应会导致原始化合物的各种取代衍生物 .
科学研究应用
TTK 抑制剂 3 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
作用机制
TTK 抑制剂 3 通过选择性地与 TTK 酶的 ATP 结合口袋结合发挥作用,从而阻断其激酶活性 . 这种抑制会破坏纺锤体组装检查点,导致癌细胞发生有丝分裂灾难并死亡。 所涉及的分子靶点和途径包括对各种底物的丝氨酸和苏氨酸残基的磷酸化,这对于染色体的准确排列和分离至关重要 .
相似化合物的比较
类似化合物
与 TTK 抑制剂 3 类似的化合物包括:
BAY-1217389: 另一种具有类似抗癌特性的 TTK 抑制剂.
CFI-402257: 一种已知能够增强化疗疗效的 TTK 抑制剂.
NTRC 0066-0: 一种 TTK 抑制剂,在临床前研究中已显示出完全抑制肿瘤生长的效果.
独特性
TTK 抑制剂 3 的独特性在于其能够选择性地靶向 TTK 的 ATP 结合口袋,提供高度的特异性和效力。 它与化疗和放疗的联合使用已显示出增强的抗癌效果,而不会增加不良反应 .
属性
分子式 |
C42H49N9O3 |
|---|---|
分子量 |
727.9 g/mol |
IUPAC 名称 |
2-(2,6-diethylphenyl)-7-[2-[2-methoxy-4-[4-(6-methyl-2,6-diazaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C42H49N9O3/c1-5-27-8-7-9-28(6-2)37(27)51-19-18-49-22-30(20-34(49)40(51)53)36-32-12-15-43-38(32)46-41(45-36)44-33-11-10-31(21-35(33)54-4)48-16-13-29(14-17-48)39(52)50-25-42(26-50)23-47(3)24-42/h7-12,15,20-22,29H,5-6,13-14,16-19,23-26H2,1-4H3,(H2,43,44,45,46) |
InChI 键 |
BNSPEWBMGVWZFC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N2CCN3C=C(C=C3C2=O)C4=C5C=CNC5=NC(=N4)NC6=C(C=C(C=C6)N7CCC(CC7)C(=O)N8CC9(C8)CN(C9)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


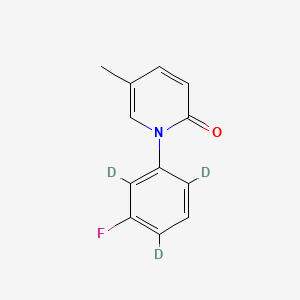

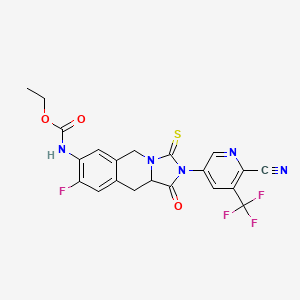
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
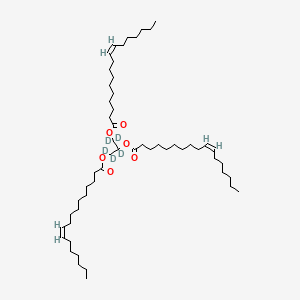
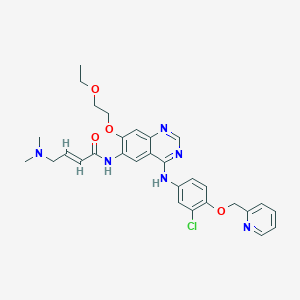
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

